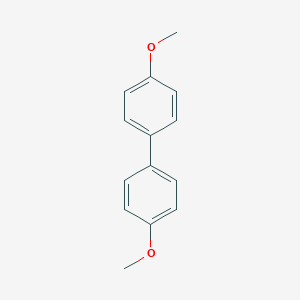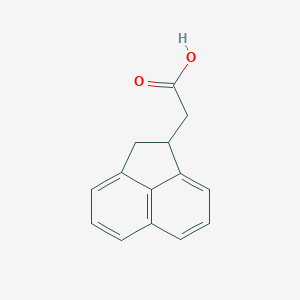
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and its potential applications in medicinal chemistry have been explored in recent years.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is not fully understood. However, it is believed that the compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. Additionally, the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, it may cause skin irritation and respiratory irritation if inhaled. In terms of its biochemical and physiological effects, the compound has been shown to have antimicrobial and anticancer activity, as mentioned above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone in lab experiments is its high yield of synthesis. Additionally, the compound has low toxicity, making it a safe reagent to work with. However, one limitation of using this compound is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone. One potential area of research is the development of new antibiotics based on the antimicrobial properties of the compound. Additionally, the compound could be used as a starting material for the synthesis of novel compounds with potential anticancer activity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is a versatile compound with potential applications in a variety of scientific research areas. Its antimicrobial and anticancer properties, as well as its use as a reagent in organic synthesis, make it an attractive compound for further study. While there are limitations to its use in lab experiments, the compound has a high yield of synthesis and low toxicity, making it a valuable tool for researchers in the field.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with phenylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically high, making it an attractive method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been used in the synthesis of novel compounds with potential anticancer activity. Additionally, 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has been used as a reagent in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis.
Propiedades
Número CAS |
23550-76-7 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]aniline |
InChI |
InChI=1S/C14H12N2O2/c1-2-4-12(5-3-1)16-15-9-11-6-7-13-14(8-11)18-10-17-13/h1-9,16H,10H2/b15-9- |
Clave InChI |
BXPJESDAKFUKSF-OQLLNIDSSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N\NC3=CC=CC=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)


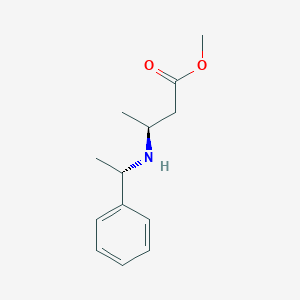
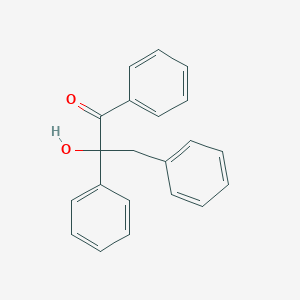

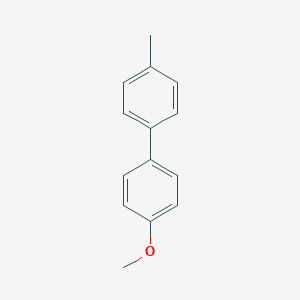
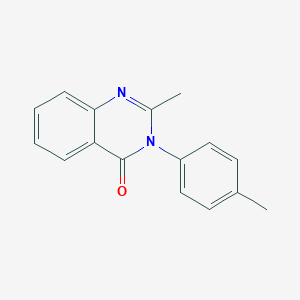
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
